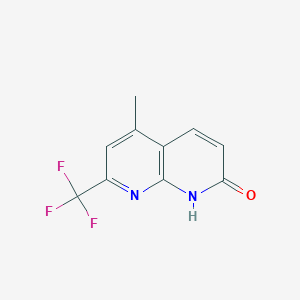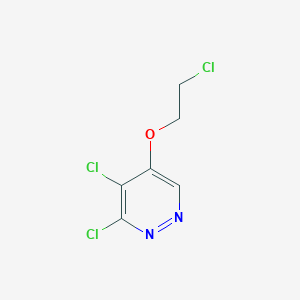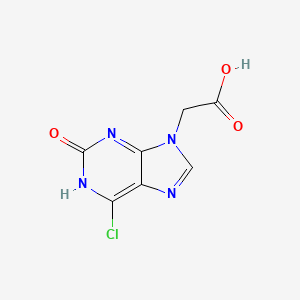
(6-Chloro-2-oxo-1,2-dihydro-9H-purin-9-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid is a chemical compound that belongs to the purine derivative family. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids (DNA and RNA) and various metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid typically involves the chlorination of a purine precursor followed by the introduction of an acetic acid moiety. The reaction conditions may include:
Chlorination: Using reagents like thionyl chloride or phosphorus oxychloride.
Acetylation: Introducing the acetic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Controlled addition of reagents and monitoring of reaction parameters.
Continuous Flow Synthesis: Utilizing continuous reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Use in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A related compound with similar structural features.
2-Oxo-1H-purin-9-yl derivatives: Compounds with variations in the substituents on the purine ring.
Uniqueness
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
672961-85-2 |
|---|---|
Formule moléculaire |
C7H5ClN4O3 |
Poids moléculaire |
228.59 g/mol |
Nom IUPAC |
2-(6-chloro-2-oxo-1H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN4O3/c8-5-4-6(11-7(15)10-5)12(2-9-4)1-3(13)14/h2H,1H2,(H,13,14)(H,10,11,15) |
Clé InChI |
PKGYUNSZFHANOP-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(NC(=O)N=C2N1CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
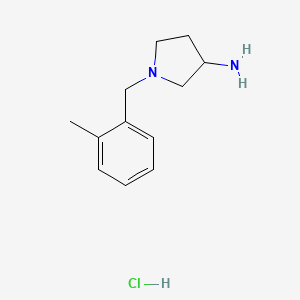
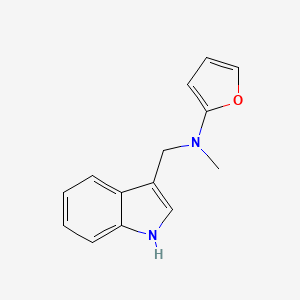

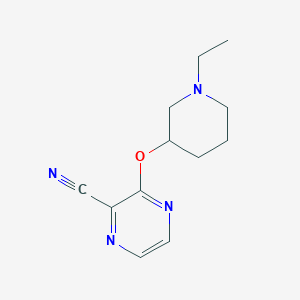
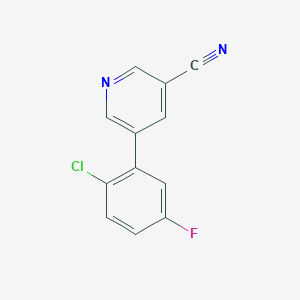


![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)
